N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 4,6-difluorobenzothiazole core, a phenyl group, and a pyridin-2-ylmethyl substituent. The fluorine atoms likely enhance metabolic stability and influence electronic properties, while the pyridinylmethyl group may contribute to binding interactions through hydrogen bonding or π-stacking.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3OS/c22-15-11-17(23)20-18(12-15)28-21(25-20)26(13-16-8-4-5-9-24-16)19(27)10-14-6-2-1-3-7-14/h1-9,11-12H,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJKXFISKZTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyridin-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with pyridin-2-ylmethylamine under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Industry: It is used in the development of new materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its anti-tubercular activity is believed to involve inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several acetamide derivatives reported in the literature. Key comparisons include:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
- Fluorine vs. Chlorine/Morpholino Substituents: The target compound’s 4,6-difluorobenzothiazole core differs from dichlorophenyl () or morpholino-substituted () analogs. Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets compared to bulkier morpholino groups, while chlorine in ’s compound improves structural rigidity .
- Pyridinylmethyl vs. Thiazol-2-yl Groups : The pyridin-2-ylmethyl substituent in the target compound may offer improved solubility and π-π stacking compared to thiazol-2-yl groups in and , which rely on hydrogen bonding (N–H⋯N interactions) for stability .
Physicochemical Properties
- Solubility and Stability: Morpholino groups () improve solubility via hydrogen bonding, whereas the target’s fluorine atoms may reduce metabolic degradation. The pyridinylmethyl group balances lipophilicity and solubility .
- Crystal Packing: and demonstrate that intermolecular N–H⋯N hydrogen bonds stabilize crystal structures. The target’s lack of hydrogen-bond donors (vs. ) may require alternative packing motifs .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound notable for its diverse biological activities. This article delves into the synthesis, structural characteristics, and biological applications of this compound, supported by data tables and research findings.
Structural Characteristics
The compound features a benzothiazole core substituted with fluorine atoms at the 4 and 6 positions, which enhances its biological activity and lipophilicity. The acetamide group is linked to both a phenyl and a pyridine ring, contributing to its unique chemical properties.
Molecular Formula: CHFNS
Molecular Weight: 385.45 g/mol
CAS Number: 886944-27-0
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions: Involving the reaction of substituted benzothiazoles with acetamide derivatives.
- Fluorination Techniques: Utilizing fluorinating agents to introduce fluorine at specific positions on the benzothiazole ring.
- Pyridine Functionalization: Employing alkylation or acylation methods to attach the pyridine moiety.
Biological Activity
Research indicates that compounds with a benzothiazole structure exhibit significant biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole possess antimicrobial properties. For instance, this compound demonstrated effective inhibition against various bacterial strains in vitro.
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties. The compound's structural features may enhance its ability to interfere with cancer cell proliferation. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer progression. Its dual aromatic substitution may enhance binding affinity to target enzymes.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure/Key Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-(benzothiazolyl)acetamide | Benzothiazole with a single fluorine | Antimicrobial |
| N-(4-Chloro-benzothiazolyl)-N-methylacetamide | Chlorine substitution instead of fluorine | Anticancer |
| 5-Methyl-N-(benzothiazolyl)-N-pyridinemethylacetamide | Methyl group on benzothiazole | Enzyme inhibitor |
Case Study: Antitubercular Activity
A study focused on the synthesis of novel benzothiazole derivatives for their antitubercular activity revealed that certain compounds exhibited IC values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The results indicated that modifications in the structure could lead to enhanced activity while maintaining low cytotoxicity towards human cells .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide, considering functional group compatibility and yield?
- Methodological Answer : A multi-step approach is recommended. First, prepare the benzothiazole core via nucleophilic substitution under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce fluorine groups at positions 4 and 6 . Subsequent alkylation of the pyridinylmethyl group can be achieved via reductive amination or Mitsunobu reaction, ensuring minimal side reactions. Finally, the acetamide moiety is introduced via condensation with cyanoacetic acid or activated esters using coupling agents like EDCI/HOBt. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical for isolating intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for aromatic protons (benzothiazole and pyridine rings) and methylene groups (CH₂ in acetamide). Chemical shifts for fluorine-substituted carbons should align with DFT-predicted values .
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the acetamide NH and pyridine N) .
- HRMS : Validate molecular weight and isotopic patterns, particularly for fluorine atoms .
Advanced Research Questions
Q. How can DFT calculations be employed to predict the electronic properties and reactive sites of the compound?
- Methodological Answer :
- Basis Sets : Use hybrid functionals (B3LYP/6-311++G(d,p)) to model electron distribution and frontier molecular orbitals (HOMO-LUMO gaps) .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate reactivity in DMSO or water.
- Reactivity Analysis : Identify electrophilic/nucleophilic sites via Fukui indices. For example, the pyridinylmethyl group may act as a hydrogen bond donor, while the difluoro-benzothiazole core could participate in π-π stacking .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for benzothiazole derivatives?
- Methodological Answer :
- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .
- Assay Reproducibility : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration).
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, addressing outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
